3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c18-17(22)16-15(12-3-1-2-4-13(12)25-16)19-14(21)9-10-5-7-11(8-6-10)20(23)24/h1-8H,9H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUWCDJYKHRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran carbohydrazide share the benzofuran core but differ in their substituents and biological activities.
Nitrophenyl derivatives: Compounds like nitrofurantoin have similar nitrophenyl groups but differ in their overall structure and applications.
Uniqueness
3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, acetamido group, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core with a nitrophenyl acetamido substituent, which is crucial for its biological activity. The structural formula can be represented as:
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been documented, showcasing its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions, potentially inhibiting key enzymes involved in bacterial metabolism.
- Hydrogen Bonding : The acetamido group forms hydrogen bonds with biological macromolecules, influencing their activity and stability.
- Membrane Disruption : Preliminary studies suggest that the compound may disrupt bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported an IC50 value of 12 µM, indicating potent activity. The compound's ability to inhibit biofilm formation was also noted, which is critical in treating persistent infections.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that modifications to the nitrophenyl group significantly affect the compound's potency. For instance, replacing the nitro group with an amino group decreased antimicrobial activity by over 50%. This finding underscores the importance of specific functional groups in enhancing biological efficacy.
Research Findings
Recent studies have expanded on the potential therapeutic applications of this compound. It has been investigated for:
- Anticancer Activity : Preliminary assays indicate that it may inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (IC50 = 8 µM).
- Anti-inflammatory Effects : In cellular models, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide, and what intermediates are critical to its preparation?
- Methodological Answer : The compound is synthesized via multi-step reactions involving benzofuran core functionalization. A typical route involves:
Amide coupling : Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base (e.g., for introducing the 4-nitrophenylacetamido group) .
Intermediate isolation : Key intermediates include halogenated benzofuran precursors (e.g., 2-chloroacetamido derivatives) and activated esters for subsequent nucleophilic substitution .
- Optimization : Reaction yields (e.g., ~66.2% in analogous syntheses) depend on temperature control (<5°C during reagent addition) and solvent purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear in δ 6.8–8.2 ppm, with distinct singlets for acetamido (δ ~3.30 ppm) and carboxamide NH (δ ~10.00 ppm, D2O exchangeable) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., ~468.87 g/mol for C24H18ClFN2O5 analogs) .
- IR spectroscopy : Confirm amide C=O (~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values reported for benzofuran analogs range from 5–50 µM) .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability in multi-step syntheses?
- Methodological Answer :
- Solvent selection : Replace DCM with acetonitrile or THF for better solubility of nitro-substituted intermediates .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to reduce side reactions .
- Process monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize purification steps .
- Data contradiction resolution : If yields vary between batches, analyze residual water content (e.g., via Karl Fischer titration) or amine nucleophilicity .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å indicates reliable poses) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond occupancy >70%) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design analogs .
Q. How do electronic effects of the 4-nitrophenyl group influence reactivity in substitution reactions?
- Methodological Answer :
- Electrophilicity : The nitro group withdraws electrons, enhancing acetamido carbonyl electrophilicity for nucleophilic attack (e.g., SNAr reactions at the benzofuran 2-position) .
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH (e.g., pseudo-first-order kinetics in basic conditions) .
- Contradiction analysis : If unexpected byproducts form (e.g., nitro reduction), confirm reducing agents (e.g., residual NaBH4) via LC-MS .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric acetamido groups) .
- DFT calculations : Compare computed (Gaussian 16) vs. experimental 13C NMR shifts to validate tautomeric forms .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Cambridge Structural Database references for benzofuran analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
